

GSK180736A inhibitor handling and preparation guide

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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B15607823

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GSK180736A Inhibitor: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preparing the **GSK180736A** inhibitor. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to ensure successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I dissolve **GSK180736A**?

A1: **GSK180736A** is soluble in DMSO and Ethanol.^{[1][2][3]} It is insoluble in water.^{[1][3]} For optimal results, use fresh, high-purity DMSO.^{[1][4]} If you observe precipitation, gentle warming in a 50°C water bath or sonication can aid in dissolution.^{[2][3][4]}

Q2: What is the recommended solvent for preparing stock solutions?

A2: DMSO is the recommended solvent for preparing high-concentration stock solutions.^{[1][2]}
^[4] You can achieve a solubility of up to 73 mg/mL (199.8 mM) in DMSO.^{[1][3]}

Q3: My **GSK180736A** has precipitated out of solution. What should I do?

A3: Precipitation can occur, especially with moisture-absorbing solvents like DMSO.^{[1][4]} To redissolve the compound, you can gently warm the solution and/or use sonication.^{[2][4]} To prevent precipitation, use fresh, anhydrous DMSO and store stock solutions properly.

Q4: How should I store the solid compound and my stock solutions?

A4: The solid powder form of **GSK180736A** should be stored at -20°C for up to 3 years.^{[1][3]} Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.^{[1][4]}

Q5: What are the primary targets of **GSK180736A**?

A5: **GSK180736A** is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC₅₀ of 100 nM.^{[1][2][4]} It is also a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC₅₀ of 0.77 μM.^{[1][2][4]} It shows significantly less potency against GRK5 and is a weak inhibitor of PKA.^{[1][5]}

Quantitative Data Summary

Solubility Data

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	73	199.8	Use of fresh DMSO is recommended as moisture can reduce solubility.[1] Gentle warming to 50°C can aid dissolution.[3]
DMSO	≥ 30	82.11	Hygroscopic DMSO can significantly impact solubility.[4]
DMSO	60	164.22	Sonication is recommended to aid dissolution.[2]
Ethanol	3	8.21	Gentle warming to 50°C or sonication can aid dissolution.[1][2][3]
Water	Insoluble	< 1 mg/mL	[1][3]

Inhibitory Activity (IC50)

Target	IC50	Notes
ROCK1	100 nM	Potent inhibition.[1][2][4]
GRK2	0.77 μM (770 nM)	Selective inhibitor.[1][2][4]
GRK5	~300-fold less potent than against GRK2	[1][3]
PKA	30 μM	Weak inhibitor.[1][2]

Storage and Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years[1][3]
Stock Solution in Solvent	-80°C	2 years[4]
Stock Solution in Solvent	-20°C	1 year[1][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

- Materials: **GSK180736A** powder, anhydrous DMSO.
- Calculation: The molecular weight of **GSK180736A** is 365.36 g/mol .[1][3] To prepare a 10 mM solution, you will need 3.6536 mg of **GSK180736A** per 1 mL of DMSO.
- Procedure:
 - Weigh out the required amount of **GSK180736A** powder in a sterile microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO to the tube.
 - Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 50°C water bath or use a sonicator to aid dissolution.[2][3][4]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[1][4]

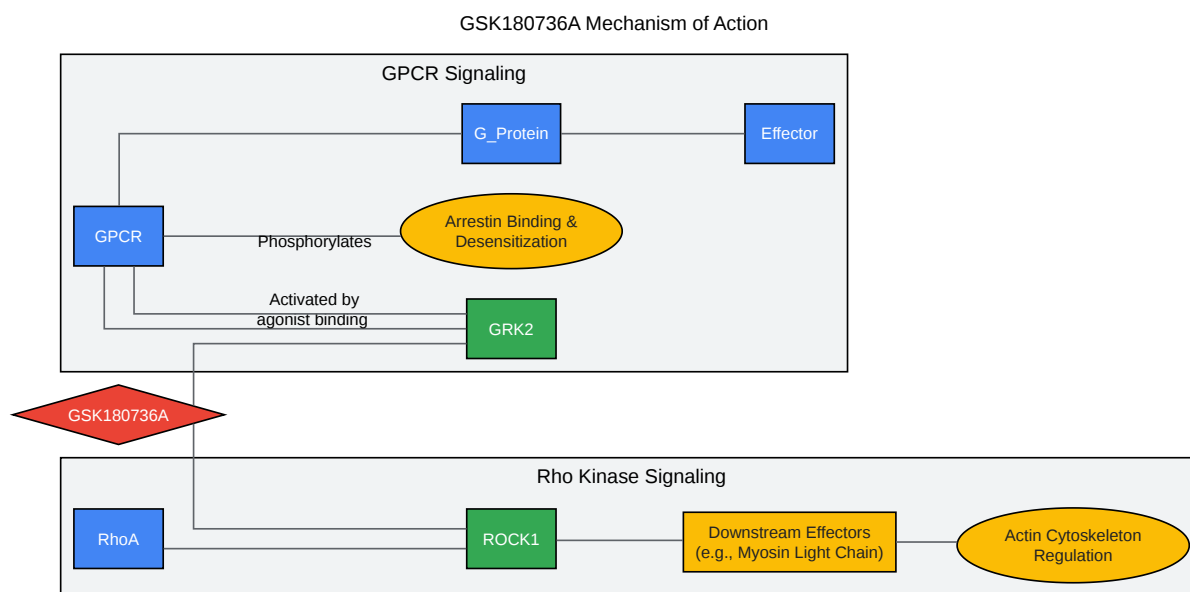
Preparation of an In Vivo Formulation (Example Protocol)

This is an example protocol and may require optimization for your specific experimental needs.

- Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
- Procedure (for 1 mL working solution with a final concentration of 2.5 mg/mL):
 - Prepare a 25 mg/mL stock solution of **GSK180736A** in DMSO.

- In a sterile tube, add 100 μ L of the 25 mg/mL DMSO stock solution.[4]
- Add 400 μ L of PEG300 and mix thoroughly.[4]
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.[4]
- Add 450 μ L of saline to bring the final volume to 1 mL.[4] Mix well.
- Note: This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[4]
Always prepare fresh for each experiment.

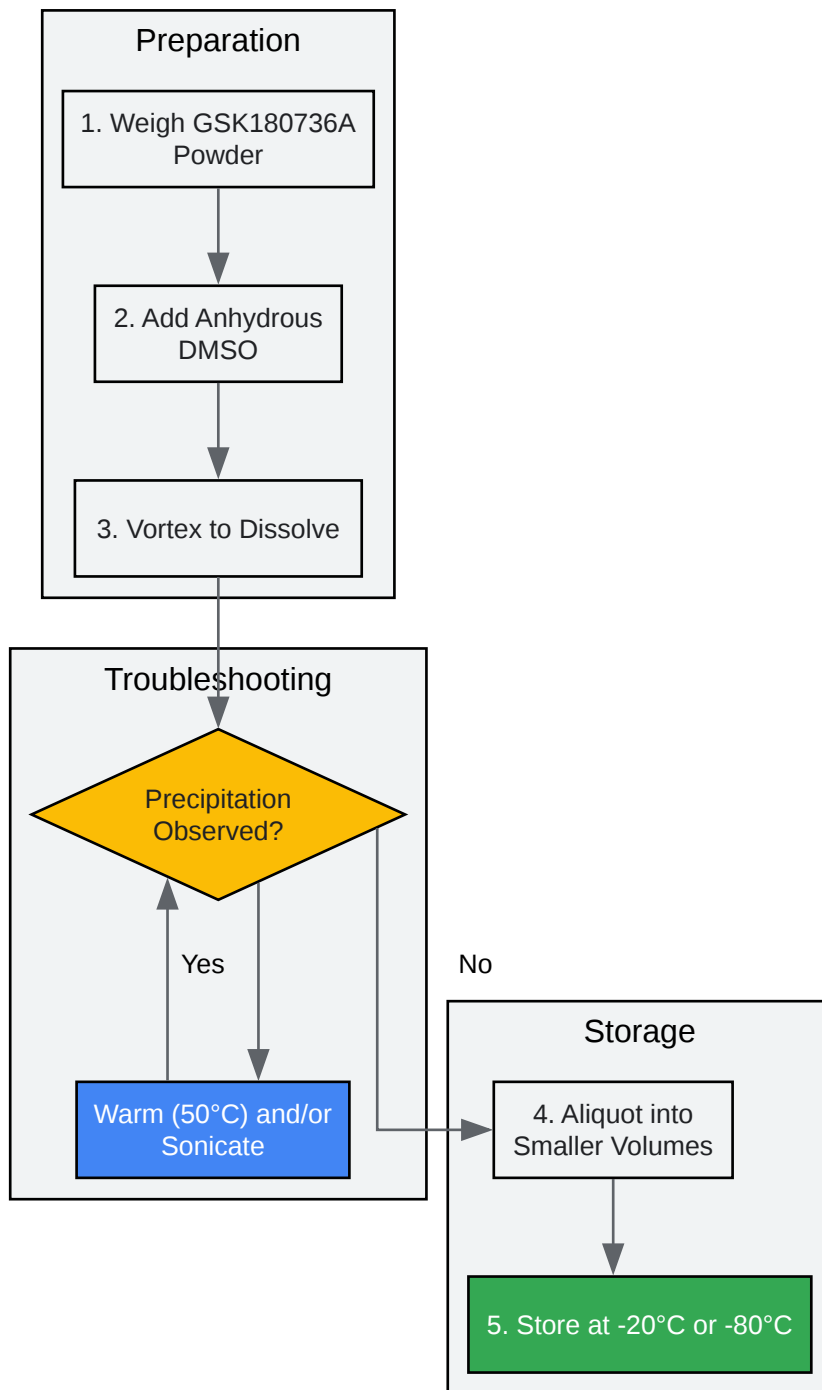
Visualized Pathways and Workflows



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Caption: **GSK180736A** inhibits GRK2-mediated GPCR desensitization and ROCK1 signaling.

GSK180736A Stock Solution Preparation Workflow



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Caption: Workflow for preparing and storing **GSK180736A** stock solutions.

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